6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety linked to a hexanoic acid chain through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of 5-chloroindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Acetylation: The 5-chloroindole is then acetylated using acetic anhydride to form 5-chloro-1H-indol-1-yl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form amine derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-chloroindole: A precursor in the synthesis of the compound.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines the biological activity of the indole moiety with the functional properties of the hexanoic acid chain.
Properties
Molecular Formula |
C16H19ClN2O3 |
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Molecular Weight |
322.78 g/mol |
IUPAC Name |
6-[[2-(5-chloroindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-5-6-14-12(10-13)7-9-19(14)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22) |
InChI Key |
CSYBAHMGVDLXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C=C1Cl |
Origin of Product |
United States |
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